Verubulin hydrochloride
CAS No.: 917369-31-4
Cat. No.: VC0005024
Molecular Formula: C17H18ClN3O
Molecular Weight: 315.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 917369-31-4 |
---|---|
Molecular Formula | C17H18ClN3O |
Molecular Weight | 315.8 g/mol |
IUPAC Name | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C17H17N3O.ClH/c1-12-18-16-7-5-4-6-15(16)17(19-12)20(2)13-8-10-14(21-3)11-9-13;/h4-11H,1-3H3;1H |
Standard InChI Key | VYUWDIKZJLOZJL-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl |
Canonical SMILES | CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC.Cl |
Chemical and Structural Properties
Molecular Characteristics
Verubulin hydrochloride is the hydrochloride salt of verubulin, a synthetic quinazoline-based compound. Its core structure consists of a quinazoline ring substituted with methyl and methoxyphenyl groups (Figure 1). The hydrochloride salt enhances solubility, with reported solubility values of ≥10.55 mg/mL in dimethyl sulfoxide (DMSO) and ≥5 mg/mL in water .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 315.8 g/mol | |
CAS Number | 917369-31-4 | |
Solubility (H₂O) | ≥5 mg/mL | |
Purity (Commercial) | ≥98% (HPLC) |
Synthesis and Stability
The synthesis of verubulin hydrochloride involves multi-step organic reactions, starting with the condensation of 4-chloro-2-methylquinazoline with 4-methoxy-N-methylaniline, followed by hydrochloride salt formation . Stability studies recommend storage in desiccated conditions at room temperature to prevent degradation .
Pharmacological Mechanisms
Vascular Disrupting Activity
As a vascular disrupting agent (VDA), verubulin selectively targets tumor vasculature, causing endothelial cell apoptosis and ischemia. Preclinical models show rapid collapse of tumor blood vessels within 1–4 hours post-administration, leading to central necrosis . This dual mechanism—direct cytotoxicity and vascular targeting—enhances its antineoplastic profile.
Preclinical and Clinical Research
In Vitro and Animal Studies
In glioblastoma multiforme (GBM) xenografts, verubulin hydrochloride reduced tumor volume by 70–80% at 10 mg/kg doses . Its ability to cross the blood-brain barrier (BBB) makes it particularly relevant for central nervous system (CNS) malignancies.
Table 2: Preclinical Efficacy in Select Cancer Models
Clinical Trial Progress
Phase I/II trials (NCT00423410, NCT00554264) evaluated verubulin hydrochloride in recurrent GBM and metastatic melanoma. While early-phase studies demonstrated manageable toxicity (grade 1–2 fatigue, nausea), phase II trials revealed limited single-agent activity, prompting investigation into combination therapies .
Current Challenges and Future Directions
Resistance Mechanisms
Emerging data suggest βIII-tubulin isoform overexpression may confer resistance, mirroring patterns seen with other microtubule-targeting agents . Combinatorial approaches with PI3K/AKT inhibitors are under exploration to mitigate this .
Formulation Advances
Nanoencapsulation in liposomes or albumin-bound nanoparticles aims to enhance tumor targeting and reduce systemic exposure. Preliminary data show a 3-fold increase in intratumoral concentration compared to free drug .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume